molecular formula C12H11N3O3 B8274131 N-(4-cyano-2-nitrophenyl)pent-4-enamide CAS No. 952511-76-1

N-(4-cyano-2-nitrophenyl)pent-4-enamide

Cat. No.: B8274131
CAS No.: 952511-76-1
M. Wt: 245.23 g/mol
InChI Key: UCOJKMXGSLQJJO-UHFFFAOYSA-N
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Description

N-(4-cyano-2-nitrophenyl)pent-4-enamide is an enamide derivative featuring a pent-4-enamide backbone substituted with a 4-cyano-2-nitrophenyl group. The 4-cyano and 2-nitro substituents on the phenyl ring confer electron-withdrawing properties, influencing both chemical reactivity and intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

CAS No.

952511-76-1

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

N-(4-cyano-2-nitrophenyl)pent-4-enamide

InChI

InChI=1S/C12H11N3O3/c1-2-3-4-12(16)14-10-6-5-9(8-13)7-11(10)15(17)18/h2,5-7H,1,3-4H2,(H,14,16)

InChI Key

UCOJKMXGSLQJJO-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-cyano-2-nitrophenyl)pent-4-enamide with its structural analogs, focusing on substituent effects, synthesis yields, and physicochemical properties.

Key Observations:

For example, N-(4-cyanophenyl)pent-4-enamide (S17) was synthesized in 58% yield via General Procedure II, lower than the 64% yield of the methoxy-substituted II-75 . The 2-nitro group in the target compound may introduce steric hindrance and electronic deactivation compared to monosubstituted analogs like S17, possibly requiring optimized conditions for efficient synthesis.

Physical States and Purification: Methoxy- and cyano-substituted derivatives often form oils (e.g., II-75 as a yellow oil), whereas acylated derivatives like 36ad crystallize as solids due to enhanced intermolecular interactions . The target compound’s 4-cyano-2-nitrophenyl group may promote crystallization, similar to 5-Chloro-N-(4-nitrophenyl)pentanamide, which is reported as a solid .

Synthetic Methodologies :

  • Ugi Multicomponent Reactions : Used for II-75 and II-77, enabling rapid assembly of complex scaffolds but requiring precise stoichiometry and catalysts (e.g., Pd(dba)₂, PPh₃) .
  • Direct Acylation : Demonstrated in 36ad, achieving near-quantitative yields (99%) under mild conditions (CH₂Cl₂, Et₃N) .

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